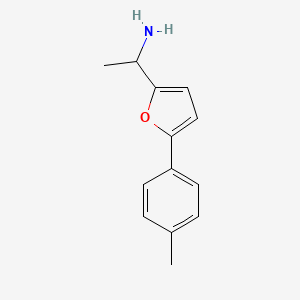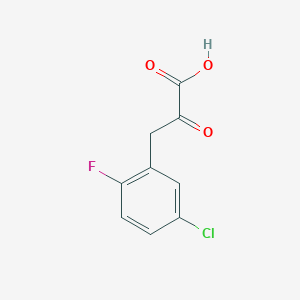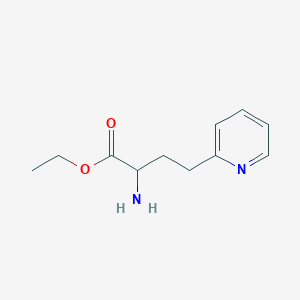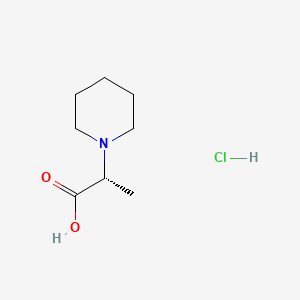
1-(5-(P-tolyl)furan-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(P-tolyl)furan-2-yl)ethan-1-amine is an organic compound with the molecular formula C13H15NO It features a furan ring substituted with a p-tolyl group and an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol.
Substitution with P-tolyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the p-tolyl group at the 5-position.
Introduction of Ethanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(P-tolyl)furan-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents like acyl chlorides or aldehydes are used under acidic or basic conditions.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Saturated amines or alcohols.
Substitution: Amides, imines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(5-(P-tolyl)furan-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is investigated for its use in organic electronics and as a building block for functional materials.
Biological Studies: Its biological activity is studied to understand its effects on cellular processes and potential therapeutic applications.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mecanismo De Acción
The mechanism of action of 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-methylfuran-2-yl)ethan-1-amine: Similar structure with a methyl group instead of a p-tolyl group.
1-(4-aminophenyl)ethan-1-one: Contains an aminophenyl group instead of a furan ring.
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Features a pyrazole ring with similar substituents.
Uniqueness
1-(5-(P-tolyl)furan-2-yl)ethan-1-amine is unique due to its specific combination of a furan ring, p-tolyl group, and ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1-[5-(4-methylphenyl)furan-2-yl]ethanamine |
InChI |
InChI=1S/C13H15NO/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8,10H,14H2,1-2H3 |
Clave InChI |
FJHNUUQNJUKQHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(O2)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)
![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)
![[4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)





![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)
